2-(Difluoromethoxy)styrene

Description

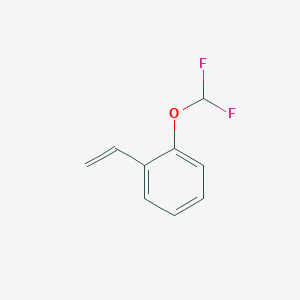

2-(Difluoromethoxy)styrene is a fluorinated aromatic styrene derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 2-position of the styrene backbone. The difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

1-(difluoromethoxy)-2-ethenylbenzene |

InChI |

InChI=1S/C9H8F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h2-6,9H,1H2 |

InChI Key |

DXAFHCFQIDLQNL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)styrene typically involves the introduction of the difluoromethoxy group to a styrene derivative. One common method is the reaction of a styrene derivative with difluoromethylating agents under specific conditions. For example, the reaction can be carried out using difluoromethyl ethers in the presence of a base and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)styrene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluoromethoxy-substituted products.

Reduction: Reduction reactions can lead to the formation of difluoromethoxy-substituted alkanes.

Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products Formed

The major products formed from these reactions include difluoromethoxy-substituted alcohols, alkanes, and various substituted aromatic compounds .

Scientific Research Applications

2-(Difluoromethoxy)styrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)styrene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Features and Molecular Properties

A comparison of key structural analogs is provided below:

Notes:

- The styrene derivative’s vinyl group distinguishes it from ketone or amine analogs, likely increasing reactivity in polymerization or electrophilic additions.

- Molecular weights are calculated based on formulas; experimental data is unavailable for the styrene compound.

Reactivity and Stability

- Oxidation Sensitivity : Difluoromethoxy groups are generally stable under acidic conditions but may undergo oxidation to sulfones in the presence of strong oxidizing agents (e.g., in pantoprazole synthesis ). Styrene’s vinyl group adds susceptibility to radical-initiated polymerization.

- Thermal Stability : Amine and ketone analogs show moderate stability (e.g., LCMS data for benzylamine derivatives ), while styrenes are prone to thermal degradation.

Biological Activity

2-(Difluoromethoxy)styrene is a fluorinated styrene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of organic compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a difluoromethoxy group attached to a styrene backbone. This structure enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures can inhibit specific kinases or enzymes involved in cellular signaling pathways.

- Antimicrobial Activity : Fluorinated compounds often demonstrate enhanced antimicrobial properties, potentially making this compound effective against certain bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of this compound against several Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many commonly used antibiotics, suggesting a promising alternative for treatment.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values indicating substantial potency compared to standard chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of fluorinated styrenes. Modifications to the difluoromethoxy group have been explored to enhance selectivity and potency against targeted biological pathways. Notably, variations in substitution patterns on the aromatic ring have shown to affect both efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.